2,2,2-trifluoro-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide
Overview
Description
2,2,2-Trifluoro-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of trifluoromethyl and trimethoxybenzylidene groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide typically involves the reaction of 2,2,2-trifluoroacetohydrazide with 2,3,4-trimethoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the condensation reaction, resulting in the formation of the desired hydrazone product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The trifluoromethyl and trimethoxybenzylidene groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2,2,2-Trifluoro-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the trifluoromethyl and trimethoxybenzylidene groups may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A related compound with a trifluoromethyl group, used in various chemical reactions and as a building block in organic synthesis.
2,2,2-Trifluoroethanol: Another trifluoromethyl-containing compound, commonly used as a solvent and reagent in organic chemistry.
2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine: A compound with similar structural features, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2,2,2-Trifluoro-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide is unique due to the presence of both trifluoromethyl and trimethoxybenzylidene groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4/c1-19-8-5-4-7(9(20-2)10(8)21-3)6-16-17-11(18)12(13,14)15/h4-6H,1-3H3,(H,17,18)/b16-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGWEOLGAMZGHG-OMCISZLKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C(F)(F)F)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C(F)(F)F)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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